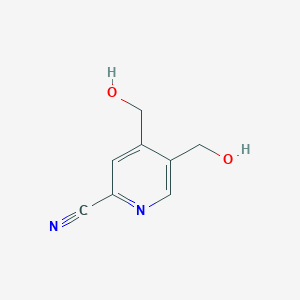
4,5-Bis(hydroxymethyl)picolinonitrile
Overview
Description
4,5-Bis(hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)picolinonitrile typically involves the reaction of 2-cyanopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hydroxymethyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)pyridine-2-carbonitrile or 4,5-bis(carboxy)pyridine-2-carbonitrile.
Reduction: Formation of 4,5-bis(hydroxymethyl)pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(hydroxymethyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: A simpler derivative of pyridine with a nitrile group at the 4-position.
4,5-Dimethylpyridine-2-carbonitrile: Similar structure but with methyl groups instead of hydroxymethyl groups.
Uniqueness
4,5-Bis(hydroxymethyl)picolinonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-2-8-1-6(4-11)7(5-12)3-10-8/h1,3,11-12H,4-5H2 |
InChI Key |
CKLXFPLTGMAFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C#N)CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















